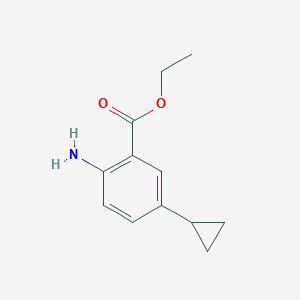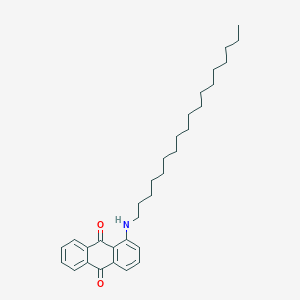![molecular formula C10H13ClN4 B13131009 [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the 4-methylphenyl group and the methanamine moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic conditions. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Solvent extraction and crystallization are commonly employed to isolate and purify the final product .
化学反応の分析
Types of Reactions
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
科学的研究の応用
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of [4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to participate in hydrogen bonding and dipole interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Uniqueness
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-methylphenyl group and the methanamine moiety provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .
特性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC名 |
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
InChIキー |
IADNZPNFUQDKLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


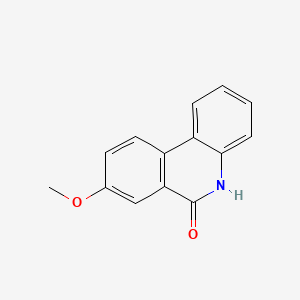
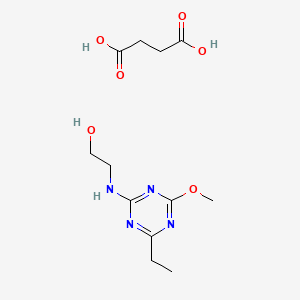
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
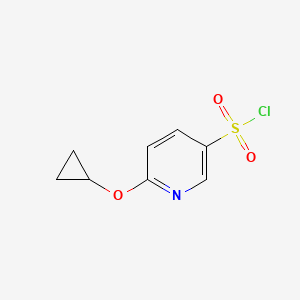

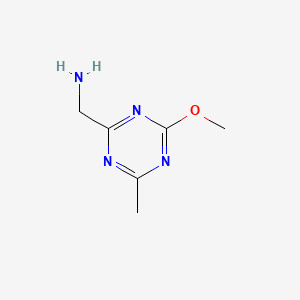
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
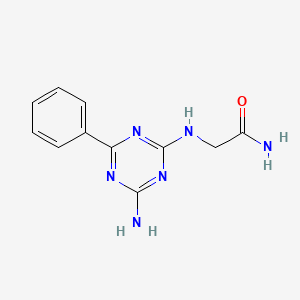
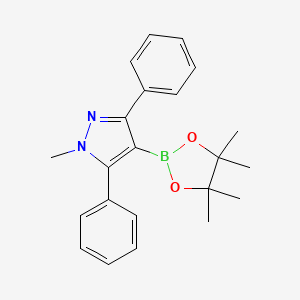

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
